

# Application Notes and Protocols: Lentiviral Transduction for CCR8 Overexpression and AZ760 Testing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ760     |           |
| Cat. No.:            | B12364745 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chemokine receptor 8 (CCR8) is a G protein-coupled receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), making it a compelling target for cancer immunotherapy.[1][2][3] The interaction of CCR8 with its primary ligand, CCL1, is implicated in recruiting Tregs to the tumor microenvironment and enhancing their immunosuppressive function.[4][5] Targeting CCR8 aims to deplete or functionally inhibit these immunosuppressive cells, thereby restoring anti-tumor immunity.

This document provides detailed protocols for the lentiviral transduction of T cells to overexpress CCR8, creating a robust in vitro model system. Subsequently, it outlines a comprehensive testing cascade for a hypothetical CCR8 antagonist, **AZ760**, including assays for cell viability, cytokine release, and receptor occupancy.

### **Data Presentation**

Table 1: Lentiviral Transduction Efficiency of CCR8 in Primary Human T Cells



| Transduction<br>Method | Multiplicity of Infection (MOI) | Transduction<br>Enhancer | % CCR8+ Cells<br>(Flow Cytometry) |
|------------------------|---------------------------------|--------------------------|-----------------------------------|
| Spinoculation          | 5                               | Polybrene (8 μg/mL)      | 65%                               |
| Spinoculation          | 10                              | Polybrene (8 μg/mL)      | 82%                               |
| Overnight Incubation   | 5                               | Polybrene (8 μg/mL)      | 58%                               |
| Overnight Incubation   | 10                              | Polybrene (8 μg/mL)      | 75%                               |

Table 2: Effect of AZ760 on CCR8-Overexpressing T Cell Viability (MTT Assay)

| AZ760<br>Concentration | % Viability (24h) | % Viability (48h) | % Viability (72h) |
|------------------------|-------------------|-------------------|-------------------|
| 0 μM (Vehicle)         | 100%              | 100%              | 100%              |
| 0.1 μΜ                 | 98%               | 95%               | 92%               |
| 1 μΜ                   | 96%               | 91%               | 88%               |
| 10 μΜ                  | 94%               | 88%               | 85%               |
| 100 μΜ                 | 65%               | 52%               | 41%               |

Table 3: Inhibition of CCL1-Induced Cytokine (IFN-y) Release by AZ760



| AZ760<br>Concentration | CCL1 Stimulation<br>(100 ng/mL) | IFN-y<br>Concentration<br>(pg/mL) | % Inhibition |
|------------------------|---------------------------------|-----------------------------------|--------------|
| 0 μM (Vehicle)         | +                               | 1250                              | 0%           |
| 0.1 μΜ                 | +                               | 980                               | 21.6%        |
| 1 μΜ                   | +                               | 550                               | 56%          |
| 10 μΜ                  | +                               | 120                               | 90.4%        |
| 100 μΜ                 | +                               | 15                                | 98.8%        |
| 0 μM (Vehicle)         | -                               | 25                                | -            |

Table 4: Receptor Occupancy of AZ760 on CCR8-Overexpressing T Cells

| AZ760 Concentration | Mean Fluorescence<br>Intensity (Free CCR8) | % Receptor Occupancy |
|---------------------|--------------------------------------------|----------------------|
| 0 μM (Vehicle)      | 2500                                       | 0%                   |
| 0.1 μΜ              | 1875                                       | 25%                  |
| 1 μΜ                | 950                                        | 62%                  |
| 10 μΜ               | 250                                        | 90%                  |
| 100 μΜ              | 50                                         | 98%                  |

## **Experimental Protocols**

# Protocol 1: Lentiviral Transduction of Primary Human T Cells for CCR8 Overexpression

This protocol details the steps for the efficient transduction of primary human T cells with a lentiviral vector encoding human CCR8.

Materials:



- Peripheral blood mononuclear cells (PBMCs)
- CD4+ T Cell Isolation Kit
- T cell activation reagents (e.g., anti-CD3/CD28 beads)
- Lentiviral particles containing the CCR8 gene
- Transduction enhancer (e.g., Polybrene)
- T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2)
- Flow cytometry reagents: Anti-CCR8 antibody, isotype control

#### Procedure:

- Isolation and Activation of T Cells:
  - Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) system according to the manufacturer's instructions.
  - Activate the isolated T cells by culturing them with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in T cell culture medium supplemented with IL-2 (100 IU/mL).[6]
  - Incubate for 24-48 hours at 37°C and 5% CO2.
- Lentiviral Transduction:
  - On the day of transduction, prepare the lentiviral supernatant containing the CCR8 construct.
  - $\circ~$  In a 24-well plate, seed 1 x 10^6 activated T cells per well in 500  $\mu L$  of T cell culture medium.[6]
  - Add the lentiviral particles at the desired multiplicity of infection (MOI).
  - Add Polybrene to a final concentration of 8 μg/mL to enhance transduction efficiency.



- Incubate for 18-24 hours at 37°C and 5% CO2.[8]
- Post-Transduction Culture and Expansion:
  - After the incubation period, centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh T cell culture medium with IL-2.
  - Culture the transduced T cells for an additional 3-5 days to allow for gene expression.
  - Expand the culture as needed by adding fresh medium containing IL-2 to maintain a cell density of 1-2 x 10<sup>6</sup> cells/mL.[6]
- Verification of CCR8 Overexpression:
  - After 72 hours post-transduction, harvest a small aliquot of cells.
  - Stain the cells with a fluorescently labeled anti-CCR8 antibody and a corresponding isotype control.
  - Analyze the percentage of CCR8-positive cells using flow cytometry.

## **Protocol 2: Cell Viability Assay (MTT Assay)**

This protocol assesses the cytotoxic effect of **AZ760** on CCR8-overexpressing T cells.

#### Materials:

- CCR8-overexpressing T cells
- AZ760 compound
- T cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates



#### Procedure:

- Cell Seeding:
  - Seed 1 x 10<sup>4</sup> CCR8-overexpressing T cells per well in a 96-well plate in a final volume of 100 μL of T cell culture medium.
- Compound Treatment:
  - Prepare serial dilutions of AZ760 in T cell culture medium.
  - Add 100 μL of the AZ760 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve AZ760).
  - Incubate for 24, 48, and 72 hours at 37°C and 5% CO2.
- MTT Addition and Incubation:
  - At the end of each time point, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate for 4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize MTT into formazan crystals.
- Solubilization and Absorbance Reading:
  - Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration of AZ760 relative to the vehicle control.

## **Protocol 3: Cytokine Release Assay (ELISA)**

This protocol measures the effect of **AZ760** on the release of IFN-y from CCR8-overexpressing T cells upon stimulation with CCL1.



#### Materials:

- CCR8-overexpressing T cells
- AZ760 compound
- Recombinant human CCL1
- T cell culture medium
- IFN-y ELISA kit
- · 96-well plates

#### Procedure:

- Cell Seeding and Pre-treatment:
  - $\circ$  Seed 1 x 10^5 CCR8-overexpressing T cells per well in a 96-well plate in 100  $\mu$ L of T cell culture medium.[9]
  - Add serial dilutions of **AZ760** to the wells and incubate for 1 hour at 37°C and 5% CO2.
- Cell Stimulation:
  - Add recombinant human CCL1 to a final concentration of 100 ng/mL to the appropriate wells. Include unstimulated and vehicle-treated controls.
  - Incubate for 24 hours at 37°C and 5% CO2.[9]
- Supernatant Collection:
  - Centrifuge the plate at 400 x g for 5 minutes.
  - Carefully collect the supernatant without disturbing the cell pellet.
- ELISA:



- Perform the IFN-y ELISA on the collected supernatants according to the manufacturer's protocol.
- Data Analysis:
  - Generate a standard curve using the provided IFN-y standards.
  - Calculate the concentration of IFN-y in each sample.
  - Determine the percentage of inhibition of cytokine release by AZ760 compared to the CCL1-stimulated vehicle control.

# Protocol 4: Receptor Occupancy Assay (Flow Cytometry)

This protocol determines the percentage of CCR8 receptors on the cell surface that are bound by AZ760.[10][11][12]

#### Materials:

- CCR8-overexpressing T cells
- AZ760 compound
- Fluorescently labeled anti-CCR8 antibody that competes with AZ760 for binding
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Flow cytometer

#### Procedure:

- Compound Incubation:
  - Aliquot 1 x 10^6 CCR8-overexpressing T cells per tube.
  - Add increasing concentrations of **AZ760** to the cells. Include a vehicle control.
  - Incubate for 1 hour at 4°C to allow binding and prevent receptor internalization.



- Staining for Free Receptors:
  - Without washing, add a pre-titrated amount of the fluorescently labeled competing anti-CCR8 antibody to each tube.
  - Incubate for 30 minutes at 4°C, protected from light.
- · Wash and Data Acquisition:
  - Wash the cells twice with cold flow cytometry staining buffer.
  - Resuspend the cells in 300 μL of staining buffer.
  - Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
- Data Analysis:
  - Determine the Mean Fluorescence Intensity (MFI) for each sample.
  - Calculate the percentage of receptor occupancy using the following formula: % Receptor
    Occupancy = (1 (MFI of AZ760-treated sample / MFI of vehicle-treated sample)) \* 100

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for generating CCR8-overexpressing T cells.





Click to download full resolution via product page

Caption: Proposed mechanism of AZ760 action on the CCR8 signaling pathway.





Click to download full resolution via product page

Caption: Experimental workflow for testing the efficacy of AZ760.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bms.com [bms.com]
- 2. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Role of CCR8 A Promising Tumor Immune Target Creative Biogene [creative-biogene.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the simultaneous activation and lentiviral transduction of primary human T cells with artificial T cell receptors PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
- 9. Cytokine release assay. [bio-protocol.org]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 12. precisionformedicine.com [precisionformedicine.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Lentiviral Transduction for CCR8 Overexpression and AZ760 Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364745#lentiviral-transduction-for-ccr8overexpression-and-az760-testing]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com